molecular formula C7H9NO2 B079988 Isopropyl cyanoacrylate CAS No. 10586-17-1

Isopropyl cyanoacrylate

Cat. No. B079988
CAS RN: 10586-17-1
M. Wt: 139.15 g/mol
InChI Key: SQGOMFWCSGKGEP-UHFFFAOYSA-N
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Description

Isopropyl cyanoacrylate is a type of cyanoacrylate, which is a family of strong fast-acting adhesives with industrial, medical, and household uses . Cyanoacrylate is used in the cosmetology and beauty industry as an eyelash extension glue, or a “nail glue” for some artificial nail enhancements .


Synthesis Analysis

Cyanoacrylates, including isopropyl cyanoacrylate, can be synthesized through a process involving propylene . The petrochemical way of synthesizing acrylic acid is through propylene, which gets converted in a two-step process via acrolein . A specific synthesis method for cyanoacrylates involves a Knoevenagel Condensation .


Chemical Reactions Analysis

Cyanoacrylates, including isopropyl cyanoacrylate, have been found to form a highly reactive class of adhesives that provide significant adhesive strength to surfaces within a few seconds . On SiO2, an increase in the binding energy of the O═C–O group was observed in thin films, indicating hydrogen bonding with the oxide surface . On gold, on the other hand, neither evidence of an ionic interaction nor evidence of hydrogen bonding could be found .

Scientific Research Applications

  • Dental Applications : Isopropyl cyanoacrylate was evaluated as a root canal sealer and found to be effective, showing similar performance to a wax-plugged control group in terms of leakage prevention (Torabinejad, Kahn, & Bankes, 1984).

  • Bioengineering Applications : Poly(N-isopropyl acrylamide), a related compound, is widely used for the nondestructive release of biological cells and proteins, with applications in studying the extracellular matrix, cell sheet engineering, and tumor-like spheroid formation (Cooperstein & Canavan, 2010).

  • Antibacterial Effects : Isobutyl cyanoacrylate, another related compound, has demonstrated varying degrees of growth inhibition against several bacteria types, suggesting potential antibacterial applications (Jandinski & Sonis, 1971).

  • Material Science : Isopropyl cyanoacrylate has been studied for its adhesive interphase properties with isotactic polypropylene and cobalt complex primers, highlighting its potential in enhancing adhesive strength and understanding molecular interactions (Matsumoto et al., 2018).

  • Tissue Adhesives : Modified cyanoacrylate compositions, including isopropyl cyanoacrylate, have been investigated as tissue adhesives for both soft and hard tissues, with variations in adhesive strength and application suitability (Linden & Shalaby, 1997).

  • Medical Adhesives : Isobutyl cyanoacrylate has been successfully used as a skin adhesive, demonstrating its potential in clinical applications like wound closure and medical device fixation (Hale, 1970).

  • Drug Delivery : Poly(alkyl cyanoacrylate) nanoparticles have been developed for oral administration of insulin, showcasing an innovative approach to drug delivery systems (Damgé, Vranckx, Balschmidt, & Couvreur, 1997).

  • Surgical Applications : Various cyanoacrylate adhesives, including isopropyl cyanoacrylate, have been explored for their use in neurosurgery, plastic surgery, and other surgical applications, indicating a broad range of potential medical uses (Mickey & Samson, 1981).

Safety And Hazards

In the event of fire or heating, cyanoacrylate adhesives increase their volatility and this increases the risk of respiratory irritation and sensitisation . Contact dermatitis may occur after chronic repetitive exposure of the skin to liquid monomer . It is recommended to avoid contact with skin, eyes or clothing, and to avoid breathing vapors or mists .

Future Directions

In recent years, cyanoacrylate adhesives have been studied as a good alternative to conventional sutures, with properties such as adequate adhesive strength, appropriate polymerization in a moist environment, biocompatibility, stability, and good working time . In vivo and clinical studies have demonstrated convincing results regarding the safety, efficacy, ease of application, and feasibility of all types of cyanoacrylate adhesives used in intra- and extraoral procedures . This suggests a promising future for the use of isopropyl cyanoacrylate in various applications.

properties

IUPAC Name

propan-2-yl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOMFWCSGKGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25931-02-6
Record name Isopropyl α-cyanoacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25931-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6065133
Record name Isopropyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl cyanoacrylate

CAS RN

10586-17-1
Record name Isopropyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10586-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl cyanoacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010586171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-cyano-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2-cyanoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CYANOACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I03LI0901Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
S Mori, K Ota, M Takada, T Inou - Journal of Biomedical …, 1967 - Wiley Online Library
… Seven surgical adhesives were prepared; n-butyl, 2-ethylhexy1, and isopropyl cyanoacrylate … Tissue reaction against n-butyl, Sethylhexyl, or isopropyl cyanoacrylate was essentially the …
Number of citations: 17 onlinelibrary.wiley.com
W Dellevigne, CC Wolferth, N Jones… - Archives of …, 1971 - jamanetwork.com
The tensile strengths of various substrate-substrate bonds and substrate-skin bonds using isobutyl cyanoacrylate and β,β,β-trifluoro-isopropyl cyanoacrylate were studied. All materials …
Number of citations: 17 jamanetwork.com
M Torabinejad, H Kahn, D Bankes - Journal of Endodontics, 1984 - Elsevier
… Isopropyl cyanoacrylate was evaluated as a root canl sealer by comparing it with three … Canals filled with guttapercha in conjunction with isopropyl cyanoacrylate did not differ …
Number of citations: 41 www.sciencedirect.com
RA Barkhordar, B Javid, J Abbasi… - Oral Surgery, Oral …, 1988 - Elsevier
The sealing ability of cyanoacrylate as a retrograde root canal filling material was evaluated in vitro. Fifty roots were cleansed, shaped, and assigned to five groups of ten roots each. …
Number of citations: 38 www.sciencedirect.com
EL Jacobsen, KA Shugars - Journal of Endodontics, 1990 - Elsevier
… After fitting of the master cones, they were coated with isopropyl cyanoacrylate and immediately seated. Close inspection of the apical foramina revealed extrusion of the adhesive in all …
Number of citations: 30 www.sciencedirect.com
NA Fleischer, RJ Ekern - Journal of Power Sources, 1983 - Elsevier
… E-CA (5 cps viscosity, 1.07 g/cm3 monomer) has a faster set time and higher degree of polymerization and density than the slower setting isopropyl cyanoacrylate monomer (I-CA, 5 cps …
Number of citations: 15 www.sciencedirect.com
B Hussey, J Wilson, B Hussey, J Wilson - Structural Adhesives: Directory …, 1996 - Springer
The majority of these adhesives are based on either methyl- or ethyl-cyanoacrylate. However there are a number based on other alkyl or ester groups. All are room temperature curing …
Number of citations: 0 link.springer.com
CL Azevedo, MM Marques… - Pesquisa odontológica …, 2003 - SciELO Brasil
Cyanoacrylate has been used in medicine and dentistry for many years. It has been used as a postextraction dressing and retrograde filling material in endodontic surgery. The aim of …
Number of citations: 64 www.scielo.br
CS Honsho, KCF Cardoso, C Quarterone, LG Franco… - Ciência Rural, 2014 - SciELO Brasil
… studied the irritating potential of 2-ethyl-cyanoacrylate, 2-methyl-cyanoacrylate, 2-isopropyl-cyanoacrylate and 2-metoxiethyl-2-cyanoacrylate based on the strong irritating odor as well …
Number of citations: 16 www.scielo.br
V Nigam, K Loomba, AP Tikku, CP Govila - Endodontology, 1991 - journals.lww.com
… Torabinejad et alº reported that an isopropyl cyanoacrylate sealer showed results similar to those of a negative control and was superior to …
Number of citations: 0 journals.lww.com

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